molecular formula C22H42N2O4S B1329619 L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) CAS No. 22823-50-3

L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)

Cat. No. B1329619
CAS RN: 22823-50-3
M. Wt: 430.6 g/mol
InChI Key: SKDIPRMGDVUUQO-ZLTKDMPESA-N
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Description

L-Methionine is an essential amino acid that plays a critical role in various biological processes. It is a precursor to S-adenosyl-L-methionine (SAM), which is involved in methylation reactions, and it is also a key substrate in the methionine adenosyltransferase reaction. The complexation of L-methionine with other compounds, such as N-cyclohexylcyclohexanamine, can potentially alter its biological activity and its interaction with enzymes .

Synthesis Analysis

The synthesis of L-methionine derivatives and analogues has been extensively studied to understand their role as substrates or inhibitors of enzymes like methionine adenosyltransferase. For instance, analogues with straight carbon chains or cyclic structures have been synthesized to assess their inhibitory effects on the enzyme, which in turn can influence the growth of certain microorganisms and tumors .

Molecular Structure Analysis

The molecular structure of L-methionine and its analogues is crucial for their function as substrates or inhibitors. The presence of unsaturations or cyclic structures in these analogues provides conformational rigidity, which has been used to deduce the conformation of L-methionine at the active site of adenosyltransferase. Understanding the steric, electronic, and conformational requirements of these analogues helps in elucidating the interaction of L-methionine with its target enzymes .

Chemical Reactions Analysis

L-Methionine and its derivatives undergo various chemical reactions that can have significant biological implications. For example, L-methionine-DL-sulfoximine (MSO) is known to induce a massive efflux of glutamine from astrocytes, which may contribute to its convulsive action. MSO does not affect the efflux of neurotransmitter amino acids like GABA or D-aspartate, indicating a selective interaction with the NMDA receptor complex . Additionally, enzymatic reactions involving methionine sulfoximine lead to the formation of various products, including alpha-imino and alpha-keto acids, which may contribute to the compound's toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-methionine and its analogues are influenced by their molecular structure. These properties determine their solubility, stability, and reactivity, which are important for their biological functions and interactions. For instance, S-methyl-L-methionine (SMM) is structurally similar to the natural substrate of ACC synthase, which allows it to act both as a substrate and an inhibitor of the enzyme. The reactivity of SMM with ACC synthase leads to various outcomes, including transamination, conversion to other products, or enzyme inactivation .

Scientific Research Applications

1. Diagnostic Applications in Brain Tumor Imaging

  • L-[Methyl-(11C)]Methionine, a derivative of L-Methionine, is widely used in PET diagnostics for brain tumors. A study by Gomzina and Kuznetsova (2011) highlights its production via online 11C-methylation of L-homocysteine thiolactone hydrochloride. This process provides high radiochemical yield and enantiomeric purity, essential for clinical applications (Gomzina & Kuznetsova, 2011).

2. Interaction with Other Sulfur Amino Acids

  • Kostić et al. (2018) explored how other sulfur amino acids, like l-cysteine and N-acetyl-l-cysteine, interact with methionine and affect homocysteine metabolism and cardiovascular pathology in methionine-treated rats. This research sheds light on the complex interactions and potential cardiovascular effects of sulfur amino acids (Kostić et al., 2018).

3. Transport Mechanism in Intestinal Absorption

  • The study of DL-2-hydroxy-(4-methylthio)butanoic acid (DL-HMB) transport across the apical membrane of Caco-2 cells by Martín-Venegas et al. (2007) provides insights into the intestinal absorption mechanism of this methionine source. They found that this process is mediated by the monocarboxylate transporter 1 (MCT1), crucial for understanding how methionine hydroxy analogues are absorbed (Martín-Venegas et al., 2007).

4. Metabolism of L-Methionine Derivatives

  • Dibner (2003) reviewed the metabolism of 2-hydroxy-4-(methylthio)butanoic acid (HMB), a supplement of L-methionine. This study offers valuable insights into how HMB is converted to L-methionine and its utilization by animals, indicating its role in methionine metabolism and potential antimicrobial properties (Dibner, 2003).

5. Synthesis of Homocysteine from Methionine

  • Shiraiwa et al. (2000) provided a method to synthesize L-Homocysteine in an optically pure form from L-Methionine. This process involves the conversion of L-Methionine to (4S)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride, then to L-Homocysteine. This method offers a way to obtain homocysteine for various applications (Shiraiwa, Nakagawa, & Kanemoto, 2000).

Safety And Hazards

While a Material Safety Data Sheet (MSDS) is mentioned for this compound , the specific safety and hazard information wasn’t available in the sources I found.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIPRMGDVUUQO-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885215
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Met-OH DCHA

CAS RN

22823-50-3
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine, N-((1,1-dimethylethoxy)carbonyl)-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-L-methionine, compound with dicyclohexylamine (1:1)
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